BRD-7880

Kinase selectivity profiling Aurora kinase pharmacology Off-target liability assessment

BRD-7880 is a synthetic small-molecule inhibitor of the serine/threonine Aurora kinases, identified through a PRISM-based high-throughput screen of 8,400 compounds across 102 barcoded cancer cell lines. It belongs to the benzoxazocin-urea chemotype and exhibits potent, highly specific inhibition of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC), with minimal activity against Aurora Kinase A (AURKA).

Molecular Formula C32H38N4O7
Molecular Weight 590.68
CAS No. 1456542-69-0
Cat. No. B606358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-7880
CAS1456542-69-0
SynonymsBRD7880;  BRD 7880;  BRD-7880
Molecular FormulaC32H38N4O7
Molecular Weight590.68
Structural Identifiers
SMILESO=C(NC1=CC=C(OC)C=C1)NC2=CC=C(O[C@@H](CN(CC3=CC=C(OCO4)C4=C3)C)[C@@H](C)CN([C@@H](C)CO)C5=O)C5=C2
InChIInChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1
InChIKeyNGRSXEMLDRQNMH-LPBFERMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD-7880 (CAS 1456542-69-0): AURKB/AURKC-Specific Inhibitor for Mitotic Kinase Research and Aurora-Targeted Screening


BRD-7880 is a synthetic small-molecule inhibitor of the serine/threonine Aurora kinases, identified through a PRISM-based high-throughput screen of 8,400 compounds across 102 barcoded cancer cell lines [1]. It belongs to the benzoxazocin-urea chemotype and exhibits potent, highly specific inhibition of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC), with minimal activity against Aurora Kinase A (AURKA) [1]. Co-crystal structures with AURKA (PDB 6gra) and the AURKC:INCENP complex (PDB 6gr8) confirm a conserved ATP-competitive binding mode that preserves the active kinase conformation and INCENP regulatory interactions, a feature that distinguishes it mechanistically from earlier pan-Aurora inhibitors such as tozasertib (VX-680) [2].

Why BRD-7880 Cannot Be Substituted with Pan-Aurora or AURKB-Only Inhibitors in Target-Validation Studies


Aurora kinase inhibitors span a wide pharmacological spectrum—from pan-Aurora agents (tozasertib/VX-680) to AURKA-selective compounds (MLN8054, alisertib) and AURKB-selective agents (barasertib/AZD1152-HQPA)—yet their divergent selectivity profiles and structural effects on endogenous activator complexes produce fundamentally different cellular phenotypes that preclude simple interchange [1]. BRD-7880 uniquely pairs dual AURKB/AURKC inhibition with AURKA sparing, a combination not replicated by any other well-characterized Aurora inhibitor: barasertib offers superior AURKB selectivity but negligible AURKC coverage (>3000-fold AURKB vs AURKA but no reported AURKC potency) [3], while GSK1070916 inhibits AURKB/C but retains measurable AURKA activity (Ki ~490 nM) [4]. Critically, BRD-7880 is the only Aurora inhibitor demonstrated by co-crystallography to preserve the INCENP-mediated active kinase conformation, whereas VX-680 binding disrupts INCENP TSS motif interactions and induces N-lobe rotation [2]. Substituting BRD-7880 with any of these agents therefore changes both the target-resolved pharmacology and the structural biology of the Aurora-INCENP regulatory axis.

BRD-7880 (CAS 1456542-69-0): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


KinaseProfiler Head-to-Head at 30 nM: BRD-7880 Spares AURKA Whereas Tozasertib Inhibits AURKA and Multiple Off-Target Kinases

In a direct head-to-head KinaseProfiler panel conducted at 30 nM compound concentration, BRD-7880 reduced AURKB activity to 17% of control and AURKC to 31%, while leaving AURKA essentially untouched at 94% of control. In contrast, tozasertib (VX-680) at the identical 30 nM concentration inhibited AURKA to 20%, AURKB to 4%, and AURKC to 15% of control, and additionally suppressed multiple off-target kinases including Abl (40%), Arg (27%), Flt3 (51%), and Lck (53%) [1]. This establishes that at a concentration sufficient to near-fully engage AURKB, BRD-7880 produces negligible AURKA inhibition, whereas tozasertib generates strong pan-Aurora suppression plus measurable off-target kinase engagement.

Kinase selectivity profiling Aurora kinase pharmacology Off-target liability assessment

Biochemical IC50 Comparison: BRD-7880 Achieves >300-Fold AURKB-over-AURKA Selectivity, Outperforming GSK1070916 and Contrasting with Pan-Aurora Tozasertib

BRD-7880 exhibits IC50 values of 7 nM against AURKB and 12 nM against AURKC, with substantially weaker activity against AURKA (IC50 2153 nM), yielding a 308-fold selectivity window for AURKB over AURKA [1]. GSK1070916, the closest in-class comparator, shows IC50 values of 3.5 nM (AURKB) and 6.5 nM (AURKC) but retains measurable AURKA activity (IC50 ~490 nM), yielding approximately 140-fold selectivity [2]. Barasertib (AZD1152-HQPA) demonstrates even greater AURKB potency (IC50 0.37 nM) and >3000-fold selectivity over AURKA but lacks meaningful AURKC inhibition, effectively making it an AURKB-only tool [3]. Tozasertib (VX-680), a pan-Aurora inhibitor, shows Ki app of 0.6 nM against AURKA with no meaningful AURKA-sparing window [4]. BRD-7880 thus offers the broadest AURKA-sparing window among dual AURKB/C inhibitors.

Biochemical IC50 Aurora kinase inhibitor selectivity AURKB/AURKA selectivity window

Structural Mechanism Differentiation: BRD-7880 Preserves INCENP-Mediated Active Conformation Whereas VX-680 Disrupts the INCENP TSS Motif Interaction

Co-crystal structures of the AURKC:INCENP complex bound to BRD-7880 (PDB 6gr8, 1.75 Å resolution) versus VX-680 (PDB 6gr9, 2.25 Å resolution) reveal a mechanistically critical distinction: BRD-7880 binding permits the Aurora kinase to retain a conformation resembling the active state (exemplified by AURKA:TPX2:ADP), with full INCENP TSS motif engagement intact. In contrast, VX-680 binding induces a rotation of the N-lobe relative to the C-lobe that disrupts the positions of αB and αC helices, leading to partial disorder of the INCENP TSS motif and weakened hydrogen bonding from pThr198 to Arg90 and from Arg887 to pSer894 [1]. This structural difference explains why BRD-7880 is described as 'the most specific available AURKB inhibitor' in the primary literature and why VX-680, despite similar cellular potency, operates through a conformationally disruptive mechanism [1].

X-ray crystallography Aurora-INCENP complex Inhibitor binding mode Allosteric conformational effects

Binding Kinetics and Residence Time: BRD-7880 Displays Exceptionally Slow Dissociation from AURKB:INCENP (t1/2 >2000 s) Versus Fast Kinetics on AURKA:TPX2

Biolayer interferometry (BLI) measurements revealed that BRD-7880 binds to the AURKB:INCENP complex with slow kinetics (ka ~0.017 s⁻¹µM⁻¹) and an extremely slow off-rate, with a conservative estimate of the dissociation half-life (t1/2) exceeding 2000 seconds. In contrast, BRD-7880 binding to the AURKA:TPX2 complex exhibited fast kinetics [1]. Isothermal titration calorimetry (ITC) independently confirmed this selectivity: the KD for BRD-7880 binding to AURKB:INCENP was 16 nM, versus 341 nM for AURKA (without TPX2), a 21-fold affinity difference driven by a more favorable entropy term for AURKB binding [1]. Furthermore, when TPX2 was present with AURKA, BRD-7880 binding became endothermic with very low stoichiometry, indicating that BRD-7880 binding to the physiological AURKA:TPX2 complex is substantially weaker than to free AURKA and may partially disrupt the AURKA:TPX2 interaction [1]. No comparable residence time data have been reported for barasertib, GSK1070916, or tozasertib on the AURKB:INCENP complex, making this a unique quantitative differentiator.

Drug-target residence time Biolayer interferometry Isothermal titration calorimetry AURKB binding kinetics

Cell-Based Functional Equivalence with Superior Target Selectivity: BRD-7880 Matches Tozasertib and Barasertib in AURKB Cellular Biomarker Suppression While Avoiding AURKA Engagement

In HCT-116 colorectal carcinoma cells treated at 10 µM for 24–48 hours, BRD-7880 suppressed phosphorylation of serine 10 on histone H3 (p-H3S10)—a direct AURKB substrate and established cellular biomarker of AURKB inhibition—to a degree visually comparable with barasertib, GSK1070916, and tozasertib by Western blot analysis. All four inhibitors also induced comparable increases in >4N DNA content measured by propidium iodide flow cytometry, indicative of cytokinetic failure and endoreduplication, the hallmark AURKB-inhibitor phenotype [1]. Critically, BRD-7880 achieves this cellular AURKB inhibition while maintaining the 308-fold AURKA-sparing window demonstrated biochemically, whereas tozasertib simultaneously inhibits AURKA at the tested concentration, and barasertib does not cover AURKC. This means BRD-7880 delivers equivalent on-target cellular pharmacology to the most potent comparators but with a cleaner, AURKA-resolved target engagement profile.

Cellular pharmacodynamics Phospho-histone H3 assay DNA content flow cytometry AURKB cellular target engagement

Kinome-Wide Profiling: BRD-7880 Inhibits Only AURKB and AURKC at <25% Control Activity Across 308 Kinases, Demonstrating the Narrowest Target Spectrum Among Aurora Inhibitors

In a kinome-wide selectivity panel of 308 kinases, BRD-7880 at screening concentration substantially inhibited (defined as <25% of control activity) only AURKB and AURKC, with no other kinase falling below this threshold [1]. This represents the narrowest target-resolved profile reported for any Aurora kinase inhibitor. By contrast, tozasertib (VX-680) at equivalent screening concentration inhibited multiple kinases beyond the Aurora family, including several Abl variants, Arg, Flt3, Flt1, Lck, and IGF-1R, consistent with its known multi-kinase polypharmacology [1]. GSK1070916, while selective relative to AURKA, retains activity against FLT1 (IC50 42 nM), TIE2 (IC50 59 nM), SIK (IC50 70 nM), FLT4 (IC50 74 nM), and FGFR1 (IC50 78 nM) [2]. Barasertib, despite >3000-fold AURKA selectivity, has not been profiled in a similarly comprehensive kinome panel in the published literature. BRD-7880 thus holds the strongest evidence for being the most kinome-selective Aurora B/C inhibitor available for research use.

Kinome selectivity Kinase panel screening Off-target profiling Chemical probe qualification

BRD-7880 (CAS 1456542-69-0): Evidence-Backed Research Applications Where Comparator Compounds Fall Short


Dissecting AURKB-Specific Mitotic Functions Without AURKA Confounding in Live-Cell Imaging Studies

BRD-7880 at 100–300 nM saturates AURKB and AURKC (IC50 7 and 12 nM) while maintaining <10% AURKA occupancy (IC50 2153 nM), enabling live-cell imaging of AURKB-dependent mitotic phenotypes—chromosome alignment errors, cytokinesis failure, and endoreduplication—without the spindle assembly checkpoint disruption and monopolar spindle formation caused by co-inhibition of AURKA [1]. Neither tozasertib (which inhibits AURKA with Ki app 0.6 nM at equivalent concentrations) nor barasertib (which lacks AURKC coverage) can provide this specific pharmacological dissection. The slow AURKB:INCENP dissociation kinetics (t1/2 >2000 s) further ensure sustained target engagement throughout multi-hour live-cell imaging protocols, even with media exchange [2].

Structural Biology of the Intact AURKC:INCENP Regulatory Complex for Cryo-EM and Crystallography Studies

BRD-7880 is the only Aurora inhibitor demonstrated to co-crystallize with AURKC:INCENP while preserving the fully ordered, active-like conformation of the INCENP TSS motif, as confirmed by the 1.75 Å resolution structure (PDB 6gr8) [1]. In contrast, VX-680 co-crystallization produces partial INCENP disorder and N-lobe rotation (PDB 6gr9), introducing conformational artifacts [1]. For structural biology groups studying Aurora-INCENP activation mechanisms by cryo-EM or X-ray crystallography, BRD-7880 is the only tool compound that enables structural determination of the inhibitor-bound yet conformationally intact regulatory complex, making it essential for structure-guided drug design campaigns targeting the Aurora B/C-INCENP interface.

High-Content Phosphoproteomic Screening Requiring Minimal Kinome Off-Target Signal

With only 2 out of 308 tested kinases (AURKB and AURKC) inhibited below the 25% control activity threshold, BRD-7880 offers the cleanest kinome selectivity profile among commercially available Aurora inhibitors [1]. This binary target engagement pattern makes BRD-7880 the preferred tool compound for phosphoproteomics experiments (e.g., quantitative mass spectrometry-based phosphosite mapping) where off-target kinase inhibition by tozasertib (multi-kinase polypharmacology) or GSK1070916 (5 off-target kinases with IC50 <100 nM [2]) would generate confounding phosphorylation changes unrelated to AURKB/C signaling. Researchers can confidently attribute phosphoproteomic alterations observed under BRD-7880 treatment to AURKB/C-dependent pathways with minimal false-positive risk from kinome-wide off-target effects.

PRISM-Based Pooled Cancer Cell Line Screening for Genotype-Selective AURKB/C Vulnerability Mapping

BRD-7880 was originally discovered through the PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) platform, which screened 8,400 compounds across 102 DNA-barcoded cancer cell lines [1]. The compound's PRISM sensitivity profile across these 102 lines (AUC measurements at 8 doses) showed a Spearman correlation of r = 0.77 with tozasertib, confirming shared AURKB-driven cytotoxicity but with lineage-specific differences attributable to the divergent selectivity profiles [1]. For core facilities and screening centers implementing PRISM or similar pooled viability assays, BRD-7880 serves as the AURKB/C-selective reference standard for benchmarking new Aurora inhibitor candidates and for deconvolving AURKB-specific versus AURKA-dependent cancer lineage vulnerabilities.

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